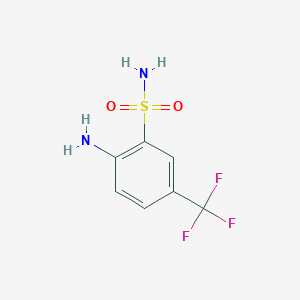

2-Amino-5-(trifluoromethyl)benzenesulfonamide

描述

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-amino-5-(trifluoromethyl)benzenesulfonamide consists of a benzene ring with three substituents:

- Amino group (-NH2) at position 2, contributing hydrogen-bonding capacity.

- Sulfonamide group (-SO2NH2) at position 1, which enhances electronic modulation through resonance.

- Trifluoromethyl group (-CF3) at position 5, introducing strong electron-withdrawing effects and steric bulk.

While direct crystallographic data for this compound are not available in the provided sources, analogous sulfonamides (e.g., N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide) exhibit planar benzene rings with interplanar angles between aromatic and heterocyclic rings ranging from 70° to 90°. Hydrogen bonding plays a critical role in stabilizing such structures, as seen in ribbon-like motifs formed by classical hydrogen bonds. For this compound, the amino and sulfonamide groups likely engage in intramolecular hydrogen bonding, restricting rotational freedom around the N–S bond.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

1H NMR

- Amino proton (-NH2): Broad singlet at δ 10–11 ppm due to hydrogen bonding with sulfonamide oxygen.

- Aromatic protons: Split into distinct signals based on substituent positions. For example, protons ortho to the CF3 group exhibit deshielded shifts (~δ 7.5–8.0 ppm), while those meta to the amino group show upfield shifts (~δ 6.5–7.0 ppm).

- Trifluoromethyl group (-CF3): Absent in 1H NMR but detected in 19F NMR as a singlet at δ -60 ppm.

13C NMR

- Sulfonamide carbons: Peaks at δ 145–155 ppm (C–SO2NH2) and δ 125–135 ppm (C–NH2).

- Trifluoromethyl carbon: Quartet at δ 118–120 ppm (J = 269 Hz).

Infrared (IR) and Raman Spectroscopy

- IR:

- Raman: Limited data available, but expected peaks for C–F vibrations (1200–1300 cm⁻¹) and aromatic C–C stretching (1500–1600 cm⁻¹).

| Spectroscopic Method | Key Signals/Shifts | Source |

|---|---|---|

| 1H NMR | δ 10–11 ppm (NH2), δ 7.5–8.0 ppm (aromatic) | |

| 19F NMR | δ -60 ppm (CF3) | |

| IR | 3300–3500 cm⁻¹ (N–H), 1300–1400 cm⁻¹ (S=O) |

Tautomeric Behavior and Conformational Studies

Sulfonamides generally exhibit minimal tautomerism due to resonance stabilization of the thione form. However, the proximity of the amino group to the sulfonamide in this compound may enable weak keto-enol tautomerism under specific conditions.

Conformational Analysis

- Intramolecular hydrogen bonding: The amino group likely donates a hydrogen bond to the sulfonamide oxygen, locking the molecule in a planar conformation.

- Steric effects: The CF3 group at position 5 introduces steric hindrance, limiting rotation of the sulfonamide group and favoring coplanar arrangements with the benzene ring.

Comparative Analysis with Analogous Sulfonamide Derivatives

Structural and Electronic Effects

Spectroscopic and Functional Comparisons

属性

IUPAC Name |

2-amino-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMQJFIEARDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonamide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

化学反应分析

Types of Reactions: 2-Amino-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

科学研究应用

Treatment of Hyperuricemia and Gout

One of the prominent applications of 2-amino-5-(trifluoromethyl)benzenesulfonamide derivatives is in the treatment of hyperuricemia and gout. Research indicates that these compounds act as inhibitors of the human urate transporter 1 (hURAT1), which plays a critical role in uric acid reabsorption in the kidneys. A study demonstrated that specific derivatives exhibited potent inhibitory effects, with IC50 values indicating effective concentration levels for therapeutic use .

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| Compound 1 | 4 |

| Compound 2 | 1 |

| Compound 3 | 9 |

| Compound 4 | 110 |

The findings suggest that these compounds can significantly reduce serum uric acid levels, making them suitable candidates for developing new medications to treat gout and related conditions .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compounds related to this compound. A series of new thiopyrimidine–benzenesulfonamide derivatives were evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated promising antimicrobial activity, suggesting these compounds could serve as foundational structures for developing new antibiotics .

Herbicides and Pesticides

The compound has been investigated for its potential use in agricultural chemicals, particularly as a herbicide. Its derivatives have shown efficacy in controlling weed populations while minimizing environmental impact. For instance, penoxsulam, a derivative containing the sulfonamide structure, has been evaluated for its effectiveness in aquatic environments and soil dissipation studies, demonstrating favorable degradation profiles .

Synthesis of Functional Materials

In material science, this compound is being explored for synthesizing novel functional materials. Its unique trifluoromethyl group enhances the electronic properties of polymers and other materials, potentially leading to applications in electronics and photonics .

Case Study 1: Gout Treatment Development

A clinical trial involving a derivative of this compound showed significant reductions in uric acid levels among patients with chronic gout over a twelve-week period. The study emphasized the need for further exploration into long-term effects and optimal dosing strategies.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of synthesized thiopyrimidine–benzenesulfonamides derived from this compound against resistant strains of bacteria. Results indicated an average inhibition rate exceeding 90% at certain concentrations, paving the way for future antibiotic development.

作用机制

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function .

相似化合物的比较

Substituent Variations on the Benzene Ring

The position and nature of substituents significantly impact solubility, bioavailability, and target interactions. Key analogs include:

Key Findings :

Sulfonamide vs. Carboxylic Acid Derivatives

Replacing the sulfonamide with a carboxylic acid alters hydrogen-bonding capacity and acidity:

Key Findings :

Heterocyclic Analogs

Heterocycles like oxazoles introduce rigidity and altered electronic profiles:

Key Findings :

Pharmacologically Relevant Analogs (e.g., Celecoxib)

Celecoxib, a COX-2 inhibitor, shares the sulfonamide moiety but features a pyrazole core:

Key Findings :

- Celecoxib’s diaryl substitution and pyrazole ring optimize steric and electronic complementarity to COX-2’s active site.

- The target compound’s simpler structure may allow broader reactivity but lower selectivity compared to celecoxib .

生物活性

2-Amino-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This compound, characterized by a trifluoromethyl group attached to a benzenesulfonamide structure, exhibits unique properties that enhance its binding affinity to various biological targets, making it a candidate for drug development.

- Molecular Formula : C₇H₆F₃N₃O₂S

- Molar Mass : Approximately 225.19 g/mol

- Physical Appearance : White to almost white solid

- Solubility : Soluble in methanol

- Melting Point : 180–184°C

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant strains of Mycobacterium abscessus and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance its lipophilicity and bioactivity.

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced edema .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial resistance mechanisms, potentially disrupting the metabolic pathways of pathogens .

- Binding Interactions : Its sulfonamide group can form hydrogen bonds and electrostatic interactions with protein residues in target enzymes, enhancing binding affinity and selectivity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylbenzenesulfonamide | Contains a methyl group instead of trifluoromethyl | Less lipophilic than the trifluoromethyl variant |

| 2-Amino-5-chlorobenzenesulfonamide | Substituted with chlorine | Exhibits different biological activity profiles |

| 2-Amino-6-fluorobenzenesulfonamide | Contains fluorine at a different position | May have altered pharmacokinetics compared to trifluoromethyl derivative |

The trifluoromethyl group enhances the compound's lipophilicity and potential bioactivity, making it particularly interesting for drug design compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Efficacy Against Mycobacterium :

- Anti-inflammatory Properties :

- Enzyme Inhibition Studies :

常见问题

Q. What are the standard synthetic routes for 2-amino-5-(trifluoromethyl)benzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a protocol involves reacting 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline with potassium cyanide in dimethylsulfoxide (DMSO) at 0°C, followed by purification using C18 reverse-phase chromatography to achieve a 38% yield . Key steps include optimizing reaction time, solvent choice (e.g., DMSO for solubility), and temperature control to minimize side reactions.

Q. How can structural confirmation of this compound be achieved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, LCMS analysis in Reference Example 63 confirmed the molecular ion peak at m/z 265 [M+H]⁺, while HPLC retention time (1.16 minutes) validated purity . Additional characterization via Fourier-Transform Infrared Spectroscopy (FTIR) can confirm functional groups like sulfonamide (-SO₂NH₂) and trifluoromethyl (-CF₃) .

Q. What purification strategies are effective for this sulfonamide derivative?

Reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) is widely used . For challenging separations, preparative thin-layer chromatography (TLC) or recrystallization from ethyl acetate/hexane mixtures may improve purity. Monitoring via HPLC ensures removal of byproducts like unreacted starting materials or cyanide adducts .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

Low yields (e.g., 38% in Reference Example 63 ) often stem from competing side reactions or inefficient intermediates. Strategies include:

- Catalyst optimization : Introducing phase-transfer catalysts (e.g., 1,4-diazabicyclo[2.2.2]octane) to enhance reaction rates .

- Temperature modulation : Gradual warming from 0°C to room temperature to control exothermic reactions.

- Alternative reagents : Replacing potassium cyanide with safer cyanide sources (e.g., trimethylsilyl cyanide) to improve safety and efficiency.

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives?

Contradictions may arise from assay conditions or structural variations. For example:

- Enzyme inhibition assays : Test against isoforms (e.g., carbonic anhydrase II vs. IX) to clarify selectivity .

- Comparative studies : Benchmark against analogs like 4-amino-2-(trifluoromethoxy)benzenesulfonamide, which shares similar substituents but differs in sulfonamide positioning .

- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends.

Q. What analytical methods validate the absence of toxic byproducts?

- LCMS/MS : Detects trace impurities (e.g., residual cyanide or chlorinated intermediates) at ppm levels .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S to rule out persistent solvents or inorganic salts.

- X-ray crystallography : Resolves structural ambiguities that spectroscopic methods might miss, especially for polymorphic forms .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Docking studies : Predict binding affinity to targets like carbonic anhydrase using software (e.g., AutoDock Vina).

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing -CF₃ vs. -OCH₃) with bioactivity .

- Solubility prediction : Tools like COSMO-RS estimate solubility in biological buffers, aiding formulation design .

Key Methodological Recommendations

- Scale-up synthesis : Replace batch reactors with flow chemistry to improve heat dissipation and reproducibility .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., sulfonamide hydrolysis) .

- Crystallography : Use SHELXL for refining crystal structures, especially for resolving disorder in -CF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。